![molecular formula C11H11ClN2O3 B2516104 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 312310-61-5](/img/structure/B2516104.png)
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
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Overview
Description
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (5-CPDMF) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the pyrazole family of compounds and is used as a model compound for studying the biological effects of pyrazole derivatives. 5-CPDMF has been studied for its potential applications in drug design, as well as its biochemical and physiological effects.
Scientific Research Applications
Therapeutic Potential
The compound is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The compound could potentially be used in the synthesis of these indole derivatives.
Chain Transfer Agent in Polymerization
The compound can act as a chain transfer agent (CTA) in free radical polymerization . CTAs can control chain growth, producing polymers with well-defined molecular weights, and low polydispersities .
Antileishmanial and Antimalarial Evaluation
The compound could potentially be used in the synthesis of hydrazine-coupled pyrazole derivatives . These derivatives have been evaluated for their antileishmanial and antimalarial potential .
Synthesis of Ligand-Cu Complexes
The compound could potentially be used in the synthesis of new ligand-Cu complexes . These complexes have shown excellent catalytic activities, specifically in the catecholase-like activity of complexes for the oxidation of catechol to o-quinone .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
The compound’s solubility in polar organic solvents and its stability under normal temperature and pressure suggest that it may have suitable pharmacokinetic properties .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability under normal temperature and pressure suggests that it may be stable in various environmental conditions . .
properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZYAKOJMOCPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid |
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